molecular formula C22H18N2O3S2 B2415371 N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-08-8

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2415371
CAS No.: 868676-08-8
M. Wt: 422.52
InChI Key: SZSRXBHXXJGUCM-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound featuring a naphthalene ring, a thiazole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(naphthalen-2-yl)thiazol-2-ylamine with 3-(phenylsulfonyl)propanoic acid under dehydrating conditions. The reaction is often catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-nitrobenzamide
  • 4-Naphthalen-2-yl-thiazol-2-yl-amine

Uniqueness

N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group, thereby altering their reactivity and applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c25-21(12-13-29(26,27)19-8-2-1-3-9-19)24-22-23-20(15-28-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-11,14-15H,12-13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSRXBHXXJGUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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